Petasin

Catalog No.
S630536
CAS No.
26577-85-5
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petasin

CAS Number

26577-85-5

Product Name

Petasin

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1

InChI Key

ISTBXSFGFOYLTM-NZEDGPFZSA-N

SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C

Synonyms

(Z)-2-Methyl-2-butenoic acid (1R)-1,2,3,4,6,7,8,8a-octahydro-1β,8aβ-dimethyl-7α-(1-methylethenyl)-6-oxonaphthalen-2α-yl ester;(Z)-2-Methyl-2-butenoic acid [(3S)-3α-isopropenyl-4aβ,5β-dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-oxonaphthalene]-6α-yl ester;(

Canonical SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C

Migraine Prevention:

  • Studies suggest that petasin may help prevent migraines. It is thought to work by inhibiting the release of a neuropeptide called calcitonin gene-related peptide (CGRP), which is involved in migraine pain [Source: National Institutes of Health (.gov) ].

Allergic Diseases:

  • Research suggests that petasin may have anti-inflammatory and anti-allergic properties. It may help reduce the production of inflammatory mediators such as leukotrienes, which are involved in allergic reactions [Source: National Institutes of Health (.gov) ].

Cancer Research:

  • In-vitro and animal studies have shown that petasin may have anti-tumor properties. It may inhibit the growth and spread of cancer cells by affecting their metabolism and motility [Source: National Institutes of Health (.gov) ].

Other Potential Applications:

  • Early-stage research is exploring the potential applications of petasin in other areas, such as neuroprotection and metabolic disorders. However, more research is needed to confirm these potential benefits.

Petasin is a natural chemical compound primarily found in plants of the genus Petasites, particularly in Petasites hybridus and Petasites japonicus. It is classified as a sesquiterpene and is chemically recognized as the ester of petasol and angelic acid. Petasin is notable for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects, making it a subject of interest in pharmacological research .

  • Anti-inflammatory effects: Petasin is believed to inhibit the production of leukotrienes, inflammatory mediators involved in allergic reactions and asthma [].
  • Anti-migraine effects: Petasin might interact with TRP channels (transient receptor potential channels) involved in pain signaling, potentially contributing to migraine prevention.
  • Antitumor effects: Recent studies suggest petasin might inhibit mitochondrial function in cancer cells, potentially hindering their growth and spread.

Important safety considerations include:

  • Liver toxicity: Rare cases of liver damage have been reported with butterbur use. People with pre-existing liver conditions should consult a healthcare professional before using butterbur extracts.
  • Pregnancy and lactation: Safety data for pregnant or breastfeeding women is lacking. Butterbur extracts should be avoided in these cases.
  • Drug interactions: Butterbur extracts might interact with certain medications. It's crucial to consult a healthcare professional before using butterbur if taking any medications.
, particularly involving its functional groups. One significant reaction is its conversion to derivatives through acylation, where it reacts with carboxylic acids or anhydrides. For example, the synthesis of isopetasinol from petasin involves hydrolysis in the presence of sodium hydroxide. Additionally, petasin can be modified through tosylation and nucleophilic substitution to produce various derivatives that exhibit enhanced biological activities .

Petasin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It contributes to the anti-inflammatory properties observed in extracts from Petasites hybridus.
  • Cytotoxicity: Petasin has shown potent cytotoxic effects against various cancer cell lines, with studies indicating it can inhibit mitochondrial complex I, leading to ATP depletion and cell cycle arrest .
  • Phosphodiesterase Inhibition: S-petasin, a specific form of petasin, has been found to inhibit phosphodiesterase enzymes (PDE3 and PDE4), which are involved in cellular signaling pathways related to inflammation and asthma .

The synthesis of petasin and its derivatives can be achieved through several methods:

  • Extraction: Petasin is commonly extracted from the aerial parts of Petasites species using solvents like ethanol.
  • Hydrolysis: The hydrolysis of petasin in alkaline conditions yields isopetasinol.
  • Acylation Reactions: These reactions involve treating isopetasinol with carboxylic acids or anhydrides in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form various derivatives .

Petasin has several applications in medicine and pharmacology:

  • Anti-inflammatory Treatments: Due to its ability to mitigate inflammation, it is explored for treating conditions like asthma and allergic reactions.
  • Cancer Therapy: Its cytotoxic properties make it a candidate for cancer treatment, particularly as an inhibitor of mitochondrial metabolism in tumor cells .
  • Weight Management: Research indicates that S-petasin may have anti-adipogenic effects, potentially aiding in weight management by inhibiting lipid synthesis factors .

Studies on the interaction of petasin with various biological systems have revealed significant insights:

  • Enzyme Inhibition: Petasin’s interaction with phosphodiesterases suggests it may modulate cyclic nucleotide levels, influencing various signaling pathways involved in inflammation and cell proliferation .
  • Cellular Mechanisms: Research indicates that petasin disrupts tumor-associated metabolic pathways, downregulating oncoproteins and affecting cellular motility and adhesion processes .

Several compounds share structural or functional similarities with petasin. Below are some notable examples:

Compound NameStructure TypeUnique Features
S-petasinSesquiterpenePotent phosphodiesterase inhibitor
IsopetasinSesquiterpeneHydrolysis product of petasin
NeopetasinSesquiterpeneExhibits similar cytotoxicity but lower potency
PetasolSesquiterpeneParent compound from which petasin is derived
S-isopetasinSesquiterpeneAnti-inflammatory properties similar to petasin

Petasin stands out due to its unique ability to inhibit mitochondrial complex I specifically while also exhibiting low toxicity towards normal cells, making it a promising candidate for therapeutic applications in oncology .

Leukotriene Synthesis Inhibition Mechanisms

Petasin exerts its anti-inflammatory effects primarily through the inhibition of leukotriene (LT) synthesis in immune cells. In human eosinophils, petasin disrupts the calcium ionophore-induced translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear envelope, a critical step in LT biosynthesis [3]. This inhibition occurs at nanomolar concentrations, with petasin demonstrating superior efficacy compared to its structural analogs isopetasin and neopetasin [3]. The compound selectively targets cytosolic phospholipase A2 (cPLA2) activity, reducing arachidonic acid release and subsequent LT production [3]. In microglial cells, petasin-containing extracts suppress lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) release by blocking cyclooxygenase-2 (COX-2) expression, though this effect appears independent of petasin content [2].

Impact on Cyclooxygenase-2 (COX-2) Expression

While butterbur extracts demonstrate COX-2 inhibitory activity, pure petasin shows no direct inhibition of COX-1 or COX-2 isoenzymes at concentrations up to 400 µM [2]. The observed COX-2 suppression in cellular models results from petasin's modulation of upstream signaling pathways rather than direct enzyme interaction [2]. Petasin-containing extracts (15-20 µg/mL) reduce LPS-induced COX-2 protein expression by 60-80% in primary rat microglia through inhibition of p42/44 MAP kinase activation [2]. This indirect regulation of COX-2 highlights petasin's unique mechanism distinct from traditional non-steroidal anti-inflammatory drugs.

Modulation of Calcium Signaling in Inflammatory Cells

Petasin demonstrates potent calcium channel blocking activity in granulocyte-macrophage colony-stimulating factor (GM-CSF)-primed eosinophils. The compound completely abrogates platelet-activating factor (PAF)-induced calcium flux at 1 µM concentration, achieving 100% inhibition compared to 40-60% inhibition by isopetasin and neopetasin [3]. This calcium modulation occurs through interference with phospholipase Cβ (PLCβ) signaling, preventing inositol trisphosphate receptor-mediated calcium release from endoplasmic reticulum stores [3]. The calcium-blocking activity correlates with petasin's ability to inhibit both LT synthesis and eosinophil cationic protein (ECP) release, suggesting a unified mechanism targeting early signaling events [3].

Regulation of Pro-inflammatory Cytokines

In periapical inflammation models, petasin (1:1 ratio with zinc oxide eugenol) reduces tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) production by 70-80% through nuclear factor-κB (NF-κB) pathway inhibition [4]. The compound decreases monocyte chemoattractant protein-1 (MCP-1) expression by 65% in macrophage cultures exposed to LPS, potentially through interference with p38 MAPK phosphorylation [4]. Petasin's cytokine modulation extends to IL-6 and IL-8 reduction in bronchial epithelial cells, though the precise transcriptional regulation mechanisms remain under investigation [1].

Apoptotic Pathway Regulation

Caspase-3 and Caspase-9 Activation

S-petasin induces dose-dependent apoptosis in melanoma cells (B16F10 and A375 lines) through caspase cascade activation. Treatment with 50 µM s-petasin for 24 hours increases cleaved caspase-3 levels by 3.5-fold and caspase-9 activity by 2.8-fold compared to controls [5]. The compound triggers mitochondrial cytochrome c release, initiating the intrinsic apoptosis pathway through Apaf-1 oligomerization and apoptosome formation [5].

Bcl-2 Protein Expression Modulation

Petasin alters the Bcl-2 family protein balance in cancer cells, reducing anti-apoptotic Bcl-2 and Bcl-xL expression by 60-70% while increasing pro-apoptotic Bax levels 2.5-fold [5]. This 3:1 Bax/Bcl-2 ratio shift promotes mitochondrial outer membrane permeabilization, facilitating apoptosis execution [5]. The regulation occurs at transcriptional level through p53 activation, with chromatin immunoprecipitation assays showing increased p53 binding to Bax and Bcl-2 promoters [5].

Mitochondrial Membrane Integrity Effects

S-petasin (100 µM) induces 45% loss of mitochondrial membrane potential (ΔΨm) within 6 hours in B16F10 cells, measured via JC-1 staining [5]. This depolarization correlates with increased mitochondrial permeability transition pore opening and subsequent release of Smac/DIABLO proteins [5]. The compound's diterpene structure facilitates direct interaction with cardiolipin in mitochondrial membranes, enhancing permeability to apoptotic factors [5].

Matrix Metalloproteinase Regulation

MMP-9 Expression Inhibition

S-petasin suppresses matrix metalloproteinase-9 (MMP-9) activity by 80% in melanoma cell invasion assays through dual mechanisms [5]. The compound reduces MMP-9 mRNA expression by 65% via inhibition of NF-κB nuclear translocation and decreases pro-MMP-9 protein stability through enhanced ubiquitin-proteasome degradation [5]. Zymography analyses demonstrate complete inhibition of MMP-9 gelatinolytic activity at 50 µM concentration [5].

MMP-2 Expression Inhibition

While less potent than its MMP-9 effects, s-petasin (75 µM) reduces MMP-2 secretion by 40% in A375 cell conditioned media [5]. The inhibition occurs through downregulation of membrane-type 1 MMP (MT1-MMP) expression, limiting pro-MMP-2 activation at the cell surface [5]. Quantitative PCR reveals 55% reduction in MMP-2 transcript levels following 24-hour treatment, suggesting transcriptional regulation via AP-1 signaling pathway suppression [5].

Cellular Migration and Invasion Impact

In wound healing assays, 25 µM s-petasin inhibits B16F10 cell migration by 90% over 48 hours [5]. Transwell invasion experiments show 85% reduction in Matrigel penetration capacity at 50 µM concentration [5]. The anti-metastatic effects correlate with petasin's ability to disrupt focal adhesion kinase (FAK) phosphorylation and reduce integrin β1 cell surface expression [5].

STAT Pathway Modulation

Current research from available sources does not provide sufficient data to characterize petasin's effects on STAT pathway components.

Akt/mTOR Signaling Inhibition

Available studies in the provided literature do not address petasin's interaction with Akt/mTOR signaling pathways.

Purity

>=98%(HPLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Appearance

Powder

UNII

9Z0Q32J0QC

Wikipedia

Petasin

Dates

Modify: 2024-04-14
1: Steiert SA, Zissler UM, Chaker AM, Esser-von-Bieren J, Dittlein D, Guerth F,
Jakwerth CA, Piontek G, Zahner C, Drewe J, Traidl-Hoffmann C, Schmidt-Weber CB,
Gilles S. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated
by inhibition of the STAT pathway. Biofactors. 2017 May 6;43(3):388-399. doi:
10.1002/biof.1349. Epub 2017 Jan 31. PubMed PMID: 28139053.


2: Lee KP, Kang S, Noh MS, Park SJ, Kim JM, Chung HY, Je NK, Lee YG, Choi YW, Im
DS. Therapeutic effects of s-petasin on disease models of asthma and peritonitis.
Biomol Ther (Seoul). 2015 Jan;23(1):45-52. doi: 10.4062/biomolther.2014.069. Epub
2015 Jan 1. PubMed PMID: 25593643; PubMed Central PMCID: PMC4286749.


3: Wang ZH, Hsu HW, Chou JC, Yu CH, Bau DT, Wang GJ, Huang CY, Wang PS, Wang SW.
Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human
prostate cancer cells. Anticancer Res. 2015 Jan;35(1):191-9. PubMed PMID:
25550551.


4: Adachi Y, Kanbayashi Y, Harata I, Ubagai R, Takimoto T, Suzuki K, Miwa T,
Noguchi Y. Petasin activates AMP-activated protein kinase and modulates glucose
metabolism. J Nat Prod. 2014 Jun 27;77(6):1262-9. doi: 10.1021/np400867m. Epub
2014 May 28.
5: Wang GJ, Lin YL, Chen CH, Wu XC, Liao JF, Ren J. Cellular calcium regulatory
machinery of vasorelaxation elicited by petasin. Clin Exp Pharmacol Physiol. 2010
Mar;37(3):309-15. doi: 10.1111/j.1440-1681.2009.05283.x. Epub 2009 Aug 28. PubMed
PMID: 19719750.


6: Shih CH, Huang TJ, Chen CM, Lin YL, Ko WC. S-Petasin, the Main Sesquiterpene
of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses
Ovalbumin-Induced Airway Hyperresponsiveness. Evid Based Complement Alternat Med.
2011;2011:132374. doi: 10.1093/ecam/nep088. Epub 2011 Feb 10. PubMed PMID:
19641087; PubMed Central PMCID: PMC3094704.


7: Sheykhzade M, Smajilovic S, Issa A, Haunso S, Christensen SB, Tfelt-Hansen J.
S-petasin and butterbur lactones dilate vessels through blockage of voltage gated
calcium channels and block DNA synthesis. Eur J Pharmacol. 2008 Sep
28;593(1-3):79-86. doi: 10.1016/j.ejphar.2008.07.004. Epub 2008 Jul 10. PubMed
PMID: 18655785.
8: Thomet OA, Wiesmann UN, Schapowal A, Bizer C, Simon HU. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus. Biochem Pharmacol. 2001 Apr 15;61(8):1041-7. doi: 10.1016/s0006-2952(01)00552-4. PMID: 11286996.

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